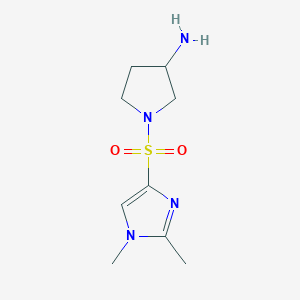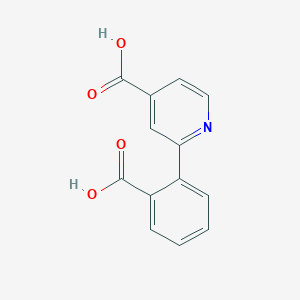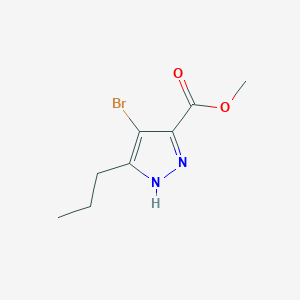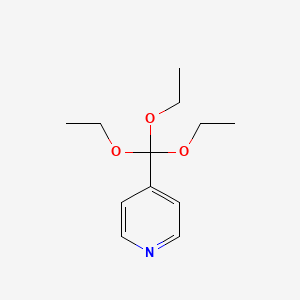
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol typically begins with commercially available starting materials such as 2-aminopyrimidine and benzaldehyde derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving pyrimidine-based inhibitors.
Medicine:
Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol may interact with enzymes that have pyrimidine-binding sites, leading to inhibition or modulation of enzyme activity.
Signal Transduction: The compound may affect signal transduction pathways involving pyrimidine derivatives, potentially leading to changes in cellular processes.
類似化合物との比較
(3-(2-Aminopyrimidin-5-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(2-Aminopyrimidin-5-yl)phenyl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness:
Functional Group: The presence of the methanol group in (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides unique reactivity compared to its ethanol and propane analogs.
Biological Activity: The specific substitution pattern and functional groups may result in distinct biological activities and interactions with molecular targets.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
[3-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14) |
InChIキー |
KZVJQWYXAGVTFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)



![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)


